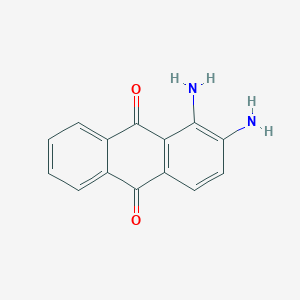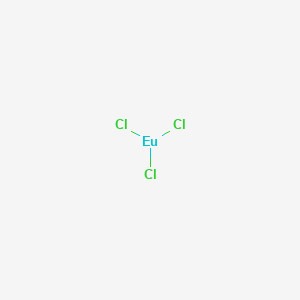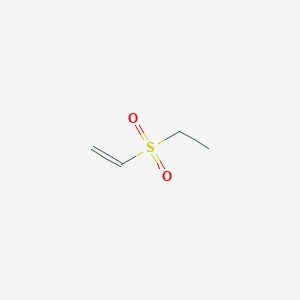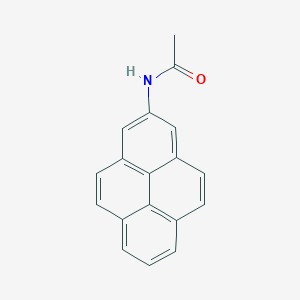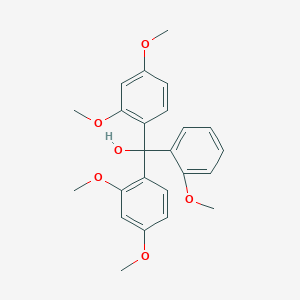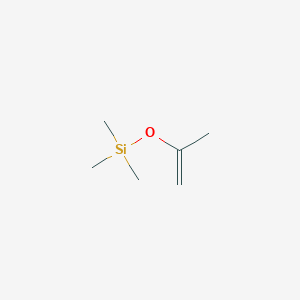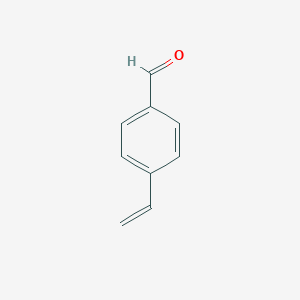
4-Vinylbenzaldehyde
Descripción general
Descripción
4-Vinylbenzaldehyde, also known by its CAS Number 1791-26-0, is a compound with a molecular weight of 132.16 . It is a liquid at room temperature and should be stored in a dark place under an inert atmosphere at 2-8°C . It has been identified as a mushroom tyrosinase inhibitor .
Molecular Structure Analysis
The molecular structure of 4-Vinylbenzaldehyde is represented by the formula C9H8O . Its IUPAC Standard InChI isInChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h2-7H,1H2 . Physical And Chemical Properties Analysis
4-Vinylbenzaldehyde is a liquid at room temperature . It should be stored in a dark place under an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
1. Advanced Flavin Catalysts Elaborated with Polymers
- Application Summary: 4-Vinylbenzaldehyde is used in the development of advanced flavin catalysts with polymers. These catalysts are typically metal-free and their catalytic activity can be readily accessed using mild terminal oxidants such as H2O2 and O2 .
- Methods of Application: The methods involve the development of facile preparation methods for flavin catalysts using polymers, readily reusable polymer-supported flavin catalysts, and flavin peptide-polymer hybrids .
- Results or Outcomes: The results include the development of the first flavoenzyme-mimetic aerobic oxygenation reactions .
2. New Aldehyde-Functional Methacrylic Water-Soluble Polymers
- Application Summary: 4-Vinylbenzaldehyde is used in the synthesis of new hydrophilic cis-diol-based methacrylic monomers (GEO5MA) by transesterification of isopropylideneglycerol penta(ethylene glycol) using methyl methacrylate followed by acetone deprotection via acid hydrolysis .
- Methods of Application: The methods involve the synthesis of a new hydrophilic cis-diol-based methacrylic monomer (GEO5MA) by transesterification of isopropylideneglycerol penta(ethylene glycol) using methyl methacrylate followed by acetone deprotection via acid hydrolysis .
- Results or Outcomes: The results include the preparation of a library of hydrophilic statistical copolymers bearing cis-diol and aldehyde groups .
3. Inhibitory Effects on Mushroom Tyrosinase
- Application Summary: 4-Vinylbenzaldehyde has been found to have inhibitory effects on mushroom tyrosinase .
- Methods of Application: The methods involve carrying out a kinetic study of the inhibition of the diphenolase and monophenolase activity of tyrosinase by 4-vinylbenzaldehyde .
- Results or Outcomes: The results include the discovery of the inhibitory effects of 4-vinylbenzaldehyde on mushroom tyrosinase .
4. Synthesis of Flavin Catalysts
- Application Summary: 4-Vinylbenzaldehyde is used in the synthesis of flavin catalysts. These catalysts are typically metal-free and their catalytic activity can be readily accessed using mild terminal oxidants such as H2O2 and O2 .
- Methods of Application: The methods involve the development of facile preparation methods for flavin catalysts using polymers, readily reusable polymer-supported flavin catalysts, and flavin peptide-polymer hybrids .
- Results or Outcomes: The results include the development of the first flavoenzyme-mimetic aerobic oxygenation reactions .
5. Synthesis of Aldehyde-Functional Methacrylic Water-Soluble Polymers
- Application Summary: 4-Vinylbenzaldehyde is used in the synthesis of new hydrophilic cis-diol-based methacrylic monomers (GEO5MA) by transesterification of isopropylideneglycerol penta(ethylene glycol) using methyl methacrylate followed by acetone deprotection via acid hydrolysis .
4. Synthesis of Stable Radical Structures
- Application Summary: 4-Vinylbenzaldehyde is used in the synthesis of stable radical structures. These compounds are stable radical compounds that have an electron spin in spite of being organic materials .
- Methods of Application: The methods involve the synthesis of a series of stable radical structures, such as nitroxyl, phenoxyl, and hydrazyl .
- Results or Outcomes: The results include the successful synthesis of these stable radical structures .
5. Inhibition of Mushroom Tyrosinase
- Application Summary: 4-Vinylbenzaldehyde has been found to have inhibitory effects on mushroom tyrosinase .
- Methods of Application: The methods involve carrying out a kinetic study of the inhibition of the diphenolase and monophenolase activity of tyrosinase by 4-vinylbenzaldehyde .
- Results or Outcomes: The results include the discovery of the inhibitory effects of 4-vinylbenzaldehyde on mushroom tyrosinase .
6. Relationship Between Basic and Applied Research
- Application Summary: 4-Vinylbenzaldehyde is used as an example in the study of the relationship between basic and applied research in universities .
- Methods of Application: The methods involve the analysis of the use of 4-Vinylbenzaldehyde in both basic and applied research .
- Results or Outcomes: The results include the mapping of differences in orientation towards basic/fundamental research, applied/practical research, and a combination of the two .
Safety And Hazards
The safety information for 4-Vinylbenzaldehyde includes several hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Direcciones Futuras
While specific future directions for 4-Vinylbenzaldehyde were not found in the search results, it’s worth noting that aldehyde-functional polymers have broad applications in medicinal and cosmetic products in relation to hyperpigmentation . Therefore, 4-Vinylbenzaldehyde, as an aldehyde compound, may have potential applications in these areas.
Propiedades
IUPAC Name |
4-ethenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFNGLBSVFKILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30029-79-9 | |
| Record name | Benzaldehyde, 4-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30029-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70170769 | |
| Record name | 4-Vinylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Vinylbenzaldehyde | |
CAS RN |
1791-26-0 | |
| Record name | 4-Vinylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001791260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Vinylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethenylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-VINYLBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76025X541R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B157629.png)
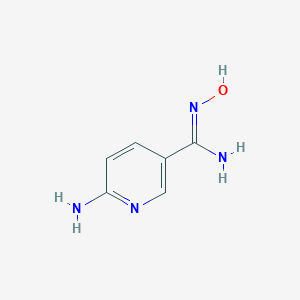
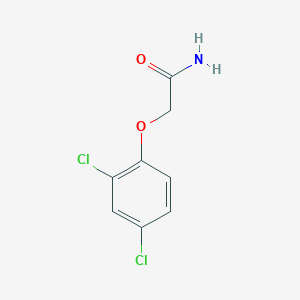
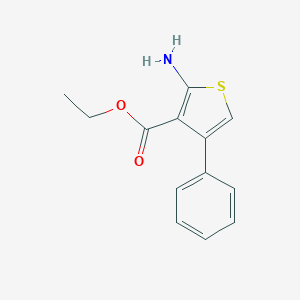
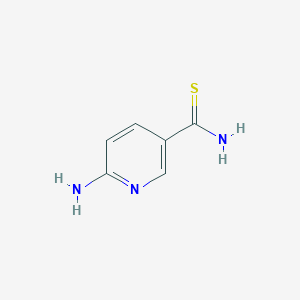
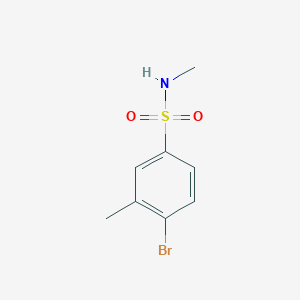
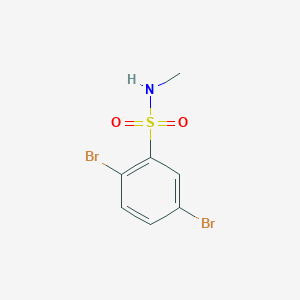
![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)
